2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Overview
Description
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol is an organic compound characterized by the presence of a bromo-substituted aromatic ring and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol typically involves the reaction of 4-bromo-3-methylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the desired ethanolamine derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to yield a cyclohexyl derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 2-[(4-Bromo-3-methylphenyl)amino]acetaldehyde or 2-[(4-Bromo-3-methylphenyl)amino]acetic acid.
Reduction: 2-[(4-Cyclohexyl-3-methylphenyl)amino]ethan-1-ol.
Substitution: 2-[(4-Azido-3-methylphenyl)amino]ethan-1-ol or 2-[(4-Mercapto-3-methylphenyl)amino]ethan-1-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive compounds.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanolamine moiety allows it to mimic the structure of natural substrates, potentially inhibiting or activating biological pathways. The bromo-substituted aromatic ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 2-[(4-Chloro-3-methylphenyl)amino]ethan-1-ol
- 2-[(4-Fluoro-3-methylphenyl)amino]ethan-1-ol
- 2-[(4-Iodo-3-methylphenyl)amino]ethan-1-ol
Comparison: 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-6-8(11-4-5-12)2-3-9(7)10/h2-3,6,11-12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKIYMQCYWGCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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